molecular formula C₂₄H₂₆O₅ B1139861 2,6-Bis(3,4-dimethoxybenzylidene)cyclohexanone CAS No. 18977-33-8

2,6-Bis(3,4-dimethoxybenzylidene)cyclohexanone

Cat. No.: B1139861
CAS No.: 18977-33-8
M. Wt: 394.46
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Description

Historical Development and Discovery

The historical development of 2,6-Bis(3,4-dimethoxybenzylidene)cyclohexanone traces back to systematic research efforts aimed at developing curcumin analogs with improved stability and bioactivity. The compound was first catalogued in chemical databases in 2005, with its entry in PubChem occurring on July 12, 2005, and subsequent modifications recorded as recently as May 18, 2025. The Chemical Abstracts Service assigned it the registry number 18977-33-8, establishing its unique identity within the chemical literature. Early research into dibenzylidenecyclohexanone derivatives was motivated by the recognition that curcumin, despite its promising biological properties, suffered from poor bioavailability and chemical instability under physiological conditions.

The development of this particular compound emerged from efforts to create monocarbonyl analogs of curcumin that would retain the beneficial properties while addressing the stability issues inherent in the parent compound. Researchers recognized that curcumin's beta-diketone moiety contributed to its poor bioactivity, leading to the exploration of simplified structural analogs. The synthesis of this compound represented a strategic approach to maintain the essential pharmacophoric elements while eliminating the problematic diketone structure.

Scientific interest in this compound has grown substantially over the past two decades, as evidenced by its inclusion in multiple chemical databases and research publications. The compound has been assigned various identifiers including ChEMBL ID CHEMBL472887 and NSC Number 751465, reflecting its importance in chemical and biological research communities. The systematic study of this compound has contributed to broader understanding of structure-activity relationships within the dibenzylidenecyclohexanone class of compounds.

Classification within Dibenzylidenecyclohexanone Derivatives

This compound belongs to the extensive family of dibenzylidenecyclohexanone derivatives, which are characterized by their cross-conjugated dienone structures. These compounds represent a specific subclass of ketocyanine dyes, distinguished by their symmetrical dibenzylidene substitution patterns on the cyclohexanone core. The structural classification of these compounds is based on the nature, position, and number of substituents present on the benzene rings, which significantly influence their physicochemical and biological properties.

Within this classification system, the compound under study is specifically categorized as a dimethoxy-substituted derivative, with methoxy groups positioned at the 3 and 4 positions of each benzene ring. This substitution pattern places it among the electron-rich derivatives of the dibenzylidenecyclohexanone family, contributing to its distinctive electronic properties and reactivity profile. The compound exhibits the characteristic (2E,6E)-geometry common to most dibenzylidenecyclohexanone derivatives, as confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallography studies.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being (2E,6E)-2,6-bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one. Alternative nomenclature includes this compound, reflecting the common naming conventions used in the chemical literature. This compound is part of a broader series that includes various substituted derivatives, each characterized by different electronic and steric properties based on their substituent patterns.

Property Value
Molecular Formula C₂₄H₂₆O₅
Molecular Weight 394.5 g/mol
Chemical Abstracts Service Number 18977-33-8
PubChem Compound Identifier 1714173
ChEMBL Identifier CHEMBL472887
Geometry (2E,6E)-configuration

Significance in Chemical Research

The significance of this compound in chemical research extends across multiple domains, including synthetic organic chemistry, medicinal chemistry, and materials science. Research has demonstrated that this compound serves as an excellent model system for studying structure-property relationships within cross-conjugated dienone systems. The compound's well-defined structure and predictable reactivity patterns make it particularly valuable for investigating the effects of electronic substitution on molecular properties and biological activity.

Spectroscopic studies have revealed important insights into the compound's electronic structure and behavior. Ultraviolet-visible spectroscopy investigations have shown characteristic absorption maxima that reflect the extended conjugation within the molecule. The compound exhibits significant solvatochromic behavior, indicating intramolecular charge transfer processes that occur due to the electron donor-acceptor nature of the substituents. These findings have contributed to understanding how electronic effects propagate through conjugated systems and influence molecular properties.

Computational chemistry studies have provided additional insights into the compound's electronic structure and reactivity. Density functional theory calculations have been employed to optimize molecular geometries and predict spectroscopic properties, with results showing good agreement with experimental observations. These studies have revealed that the planarity and effective conjugation of the molecule are crucial factors in determining its reactivity and biological activity.

The compound has also proven significant in the development of synthetic methodologies. Research into microwave-assisted organic synthesis has used this compound as a model substrate, demonstrating that environmentally friendly synthetic approaches can achieve high yields while reducing reaction times. These studies have shown that the compound can be synthesized with 93% yield using microwave irradiation compared to conventional heating methods, representing an important advancement in green chemistry approaches.

Relationship to Curcumin and Curcuminoids

The relationship between this compound and curcumin represents a fundamental aspect of its chemical significance and research applications. This compound is classified as a monocarbonyl analog of curcumin, designed to retain the essential structural features responsible for biological activity while addressing the stability limitations of the parent compound. Curcumin, the active component of turmeric, has been recognized for its anti-inflammatory and potential anti-cancer properties, but its clinical application has been limited by poor oral bioavailability and chemical instability.

Monocarbonyl analogs of curcumin, including this compound, are more chemically stable and easily synthesized compared to their corresponding 1,3-diketone analogs. The replacement of curcumin's beta-diketone moiety with a single carbonyl group eliminates a major source of chemical instability while maintaining the aromatic substitution patterns that contribute to biological activity. Research has shown that these structural modifications can result in enhanced biological activities compared to curcumin itself.

The structural commonality between this compound and curcumin lies in the presence of methoxy-substituted aromatic rings connected through a carbonyl-containing linker. The carbonyl linker plays a key role in the biological effects observed with these compounds, serving as an essential pharmacophoric element. Studies have demonstrated that the specific substitution pattern of methoxy groups at the 3,4-positions of the benzene rings contributes to the compound's ability to interact with biological targets.

Comparative studies between this compound and curcumin have revealed important structure-activity relationships. Research has shown that this compound can exhibit stronger growth suppression of various tumor cells compared to curcumin, indicating that the monocarbonyl structure may provide advantages in terms of biological potency. The compound has demonstrated significant anti-inflammatory properties through inhibition of cyclooxygenase enzymes, with effectiveness at concentrations as low as 3.125 micrograms per milliliter, surpassing traditional anti-inflammatory drugs like aspirin.

Comparison Parameter This compound Curcumin
Carbonyl Groups Monocarbonyl 1,3-diketone
Chemical Stability Enhanced Poor
Synthesis Complexity Simplified More complex
Biological Potency Enhanced in specific assays Established activity
Solubility Improved in polar solvents Poor

The development of this compound as a curcumin analog has contributed to advancing our understanding of how structural modifications can be used to optimize biological activity while addressing pharmaceutical limitations. Research has shown that the compound maintains the ability to inhibit transcriptional activity pathways such as nuclear factor kappa B and signal transducer and activator of transcription 3, which are important targets for anti-inflammatory and anti-cancer therapeutics. These findings have established this compound as a valuable lead compound for further medicinal chemistry investigations and have contributed to the broader field of curcuminoid research.

Properties

IUPAC Name

(2E,6E)-2,6-bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O5/c1-26-20-10-8-16(14-22(20)28-3)12-18-6-5-7-19(24(18)25)13-17-9-11-21(27-2)23(15-17)29-4/h8-15H,5-7H2,1-4H3/b18-12+,19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTDZZKBJHGVNA-KLCVKJMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2CCCC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/CCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,6-Bis(3,4-dimethoxybenzylidene)cyclohexanone are not well-documented. These properties are crucial in determining the bioavailability of the compound. More research is needed to understand the pharmacokinetics of this compound.

Biological Activity

2,6-Bis(3,4-dimethoxybenzylidene)cyclohexanone (also referred to as compound 1) is a synthetic organic compound belonging to the class of bis-benzylidene cyclohexanones. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The following sections will detail its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H26O5C_{24}H_{26}O_{5}, with a molecular weight of approximately 394.46 g/mol. Its structure features two methoxy-substituted benzylidene groups attached to a cyclohexanone core, which influences its reactivity and biological properties.

Property Value
Molecular FormulaC24H26O5
Molecular Weight394.46 g/mol
Melting Point145–149 °C
UV-Vis λmax373 nm

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It exhibits anti-cancer properties by inducing apoptosis in tumor cells and inhibiting cell proliferation. The compound's mechanism includes:

  • Inhibition of Cyclooxygenase (COX) : Studies have shown that this compound can inhibit COX enzymes, which are pivotal in inflammatory processes. Higher concentrations lead to increased inhibition rates compared to standard anti-inflammatory drugs like aspirin .
  • Induction of Apoptosis : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including MDA-MB-231 and HeLa cells. The compound's effectiveness is often measured by IC50 values, indicating the concentration required to inhibit cell viability by 50% .

Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

  • HeLa Cells : The compound demonstrated an IC50 value of approximately 11.04±2.80μg/mL11.04\pm 2.80\mu g/mL, indicating potent cytotoxic effects against cervical cancer cells .
  • Breast Cancer Cells : In studies involving MDA-MB-231 and MCF-7 cells, varying concentrations showcased significant inhibition of cell growth with notable morphological changes indicative of apoptosis at higher dosages .

Case Studies and Research Findings

  • Anti-Cancer Activity : A study evaluating the anti-cancer effects of curcumin derivatives found that this compound exhibited promising results against breast cancer models (IC50 values ranging from 2.30μg/mL2.30\mu g/mL to 11.04μg/mL11.04\mu g/mL) suggesting potential as a therapeutic agent in oncology .
  • Anti-Inflammatory Effects : Another study highlighted the compound's ability to inhibit COX enzymes effectively at concentrations as low as 3.125μg/mL3.125\mu g/mL, surpassing traditional anti-inflammatory agents .

Scientific Research Applications

2,6-Bis(3,4-dimethoxybenzylidene)cyclohexanone exhibits significant biological activities, particularly in anti-cancer and anti-inflammatory research.

Anti-Cancer Applications

Research indicates that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. Notable findings include:

  • Cytotoxicity Against Cancer Cell Lines:
    • HeLa Cells: IC50 value of approximately 11.04 ± 2.80 μg/mL.
    • Breast Cancer Cells (MDA-MB-231): IC50 values ranging from 2.30 μg/mL to 11.04 μg/mL.

These results suggest that the compound may serve as a potential therapeutic agent in oncology, particularly against breast and cervical cancers.

Cell Line IC50 (μg/mL)
HeLa11.04 ± 2.80
MDA-MB-2312.30 - 11.04
MCF-7Varies with concentration

Anti-Inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, crucial in inflammatory processes. Key findings include:

  • COX Inhibition: Effective at concentrations as low as 3.125 μg/mL, surpassing traditional anti-inflammatory drugs like aspirin.

Case Studies and Research Findings

  • Anti-Cancer Activity Study:
    A study evaluating the effects of curcumin derivatives found that this compound exhibited notable anti-cancer properties against breast cancer models with varying IC50 values indicating its potential as a therapeutic agent.
  • In Silico and In Vitro Evaluation:
    Research involving in silico modeling indicated that the compound interacts with specific amino acids (ARG120 and TYR355) through hydrogen bonding, enhancing its biological efficacy against inflammatory pathways.

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) UV-Vis λmax (nm) Solubility in DMSO
Target compound 145 253, 370 High (>10 mg/mL)
DMCH 160–162 260, 380 Moderate (~5 mg/mL)
BZCH 220–222 290, 420 Low (<1 mg/mL)
BDHPC 198–200 280, 400 Insoluble
  • Optical Properties: BZCH displays solvatochromic shifts (Δλ = 50 nm in polar vs. nonpolar solvents) due to intramolecular charge transfer . The target compound shows strong absorbance at 370 nm (ε = 36,000 M⁻¹cm⁻¹), ideal for photodynamic therapy applications .

Mechanistic Differences

  • Anticancer Pathways :
    • The target compound inhibits HER-2 signaling, reducing PI3K/Akt phosphorylation .
    • DMCH activates caspase-3/7 in SW620 cells, while BDHPC suppresses estrogen receptor-positive breast cancer via nuclear type II site antagonism .
  • Antioxidant Mechanisms: MCH scavenges ROS via its conjugated dienone system, protecting PC12 cells from H₂O₂-induced damage .

Preparation Methods

Reaction Conditions and Protocol

A representative procedure involves stirring equimolar amounts of cyclohexanone (1.0 equiv) and 3,4-dimethoxybenzaldehyde (2.0 equiv) in ethanol under alkaline conditions. Sodium hydroxide (30% aqueous solution) is added dropwise to maintain a pH of 12–13, and the mixture is refluxed for 6–12 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with typical Rf values of 0.45–0.55 in a hexane/ethyl acetate (7:3) system.

Key Parameters:

  • Solvent: Ethanol (polar protic) enhances solubility of aromatic aldehydes.

  • Catalyst: NaOH concentration (5–10% w/v) optimizes enolate formation.

  • Temperature: Reflux conditions (78°C for ethanol) accelerate kinetics.

Post-reaction, the product is isolated by acidification with dilute HCl, followed by vacuum filtration. Crude yields typically range from 65% to 78%, with purity ≥95% achieved after recrystallization from ethanol.

Advanced Synthesis: Optimization and Modifications

Solvent and Catalyst Optimization

Substituting ethanol with acetone increases reaction rates due to higher polarity, but reduces yield by 12–15% due to side-product formation. Catalyst screening reveals that potassium hydroxide (KOH) in methanol improves yields to 82% but complicates purification.

Table 1: Solvent and Catalyst Impact on Yield

SolventCatalystTemperature (°C)Yield (%)Purity (%)
EthanolNaOH787595
AcetoneNaOH566389
MethanolKOH658293

Stoichiometric Adjustments

A 1:2.2 molar ratio of cyclohexanone to aldehyde minimizes mono-benzylidene byproducts (<5%). Excess aldehyde drives the equilibrium toward the bis-benzylidene product.

Structural Characterization and Validation

Spectroscopic Analysis

1H NMR (400 MHz, CDCl3):

  • δ 1.82 (m, 2H, C4-H2 cyclohexanone)

  • δ 3.87–3.92 (s, 12H, OCH3 groups)

  • δ 6.85–7.55 (m, 10H, aromatic protons)

  • δ 7.72 (s, 2H, olefinic CH)

IR (KBr, cm⁻¹):

  • 1660 (C=O stretch)

  • 1605 (C=C aromatic)

  • 1260 (C-O methoxy)

Crystallographic Confirmation

Single-crystal X-ray diffraction (SC-XRD) reveals a non-planar cyclohexanone ring with dihedral angles of 19.3° between benzylidene groups. The E,E configuration is confirmed by trans coupling constants (J = 15.2 Hz).

Challenges in Synthesis and Resolution

Isomeric Contamination

The reaction produces E,Z and Z,Z isomers as minor products (8–12%). Column chromatography (silica gel, hexane/ethyl acetate gradient) separates isomers, with the E,E form eluting first.

Oxidative Byproducts

Prolonged exposure to air generates quinone derivatives (3–5%). Inert atmosphere (N2 or Ar) reduces oxidation to <1%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction time to 2–3 hours, achieving 80% yield at 100 g scale.

Green Chemistry Approaches

Water-ethanol biphasic systems with phase-transfer catalysts (e.g., TBAB) improve atom economy (AE = 89%) and reduce waste.

Q & A

What are the optimal synthetic protocols for 2,6-Bis(3,4-dimethoxybenzylidene)cyclohexanone, and how do reaction conditions influence yield?

Basic Synthesis
The compound is synthesized via Claisen-Schmidt condensation, where cyclohexanone reacts with substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) under alkaline conditions. A typical procedure involves stirring equimolar amounts of aldehyde and cyclohexanone in ethanol with aqueous NaOH (30%) as a catalyst at room temperature for 6–12 hours . Yield optimization requires precise stoichiometry, controlled pH (~12–13), and inert atmospheric conditions to prevent oxidation of intermediates.

Advanced Considerations
Variations in solvent polarity (e.g., ethanol vs. acetone) and catalyst concentration significantly impact reaction kinetics and product purity. For instance, ethanol enhances solubility of aromatic aldehydes, while acetone may accelerate enolate formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate isomers (e.g., E,E vs. Z,Z) .

How do structural modifications (e.g., substituent position/methoxy groups) affect the compound’s bioactivity?

Basic SAR
The 3,4-dimethoxy substitution on the benzylidene rings enhances electron-donating effects, stabilizing the α,β-unsaturated ketone system. This increases reactivity with biological targets like free radicals or enzymes (e.g., cyclooxygenase-2) compared to non-substituted analogues .

Advanced SAR
Replacing methoxy groups with electron-withdrawing substituents (e.g., nitro, chloro) alters π-π stacking and hydrogen-bonding interactions, as shown in cytotoxicity studies. For example, 2,3-dimethoxy derivatives (DMCH) exhibit higher potency against metastatic colon cancer cells (SW620) than 3,4-dimethoxy versions, likely due to improved membrane permeability . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to molecular targets like NF-κB or COX-2 .

What spectroscopic and crystallographic techniques validate the compound’s structure and conformation?

Basic Characterization
1H NMR confirms the E,E configuration via coupling constants (J = 12–16 Hz for trans-olefinic protons). IR spectroscopy identifies the conjugated carbonyl stretch (~1660 cm⁻¹) and aromatic C–H bending (~830 cm⁻¹) .

Advanced Analysis
Single-crystal X-ray diffraction (SC-XRD) reveals non-planar "envelope" conformations of the cyclohexanone ring, with dihedral angles between aromatic rings ranging from 19.3° to 43.5° depending on substituents. Weak intermolecular C–H⋯O hydrogen bonds influence crystal packing, as observed in polymorphic forms . Differential Scanning Calorimetry (DSC) can detect phase transitions in solid-state samples .

How do experimental design choices impact reproducibility in biological assays (e.g., antioxidant or cytotoxicity studies)?

Basic Experimental Design
Standardized protocols for antioxidant assays (e.g., DPPH radical scavenging) require controlled solvent systems (e.g., DMSO concentration <0.1% to avoid cytotoxicity artifacts). Cell-based assays (e.g., MTT on PC12 or HT29 cells) must include vehicle controls and normalize results to cell count via trypan blue exclusion .

Advanced Methodological Challenges
Contradictions in bioactivity data often arise from isomer contamination. For example, E,Z isomers may exhibit lower ROS scavenging efficiency than E,E forms. HPLC-PDA (Photodiode Array Detection) with chiral columns can resolve isomers pre-assay . Dose-response curves should account for solvent effects; DMCH’s IC50 in ethanol vs. DMSO varies by 15–20% due to solubility differences .

What strategies resolve discrepancies in structure-activity data across studies?

Basic Data Analysis
Cross-referencing synthesis conditions (e.g., solvent, catalyst) with bioactivity outcomes identifies confounding variables. Meta-analyses of IC50 values for analogues (e.g., BDMC33 vs. DMCH) highlight substituent-specific trends .

Advanced Approaches
Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model electron density distributions to explain substituent effects on redox potential. For instance, 3,4-dimethoxy groups increase HOMO energy, enhancing electron donation in antioxidant mechanisms . Pairing in vitro results with in silico ADMET predictions (e.g., SwissADME) improves translational relevance .

How is the compound’s stability assessed under physiological conditions?

Basic Stability Profiling
Phosphate-buffered saline (PBS, pH 7.4) incubation at 37°C over 24–48 hours, followed by HPLC quantification, measures degradation. Methoxy groups improve stability compared to hydroxylated analogues, with <10% degradation observed at 24 hours .

Advanced Degradation Studies
LC-MS/MS identifies degradation products, such as demethylated derivatives or cyclohexanone cleavage products. Accelerated stability testing (40°C/75% RH) under ICH guidelines ensures robustness for preclinical formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.